molecular formula C20H15FN2O2S2 B2609865 N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide CAS No. 922404-24-8

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide

Cat. No.: B2609865
CAS No.: 922404-24-8
M. Wt: 398.47
InChI Key: NSDQSYCPFAEKMQ-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a fluorine atom at position 6 and a methylsulfanyl group at position 3 of the benzamide moiety. The compound’s structure includes a furan-2-ylmethyl group attached to the benzothiazole nitrogen, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S2/c1-26-16-6-2-4-13(10-16)19(24)23(12-15-5-3-9-25-15)20-22-17-8-7-14(21)11-18(17)27-20/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQSYCPFAEKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from a suitable precursor, such as 2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through an amide coupling reaction, using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazoles.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight Substituents (Benzothiazole/Benzamide) Notable Features Source Application
Target Compound ~443.5* 6-F, 3-MeS, N-(furan-2-ylmethyl) Furan-derived alkylation Not explicitly stated
Benzamide, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy- High MW† 4,5-Cl₂, 3,5-(OMe)₂ High molecular weight, dichloro substitution Phytochemical analysis
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide N/A 2-Cl, 3-MeS, 4-CF₃, tetrazole group Herbicidal use, sodium salt formulation Herbicide patent
N-(6-methyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(3-morpholin-4-ylpropyl)benzamide 441.61 6-Me, 2-MeS, morpholinylpropyl group Polar morpholine substituent Chemical supplier data
3-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide N/A 3-F, 6-Me, phenyl linkage Fluorine and methyl on benzothiazole Structural analysis

Key Observations:

  • Substituent Diversity : The target compound’s 6-fluoro and furan-2-ylmethyl groups distinguish it from analogs like the dichloro-dimethoxy derivative in P. guineense and the morpholine-containing variant .
  • Molecular Weight : The furan and methylsulfanyl substituents contribute to a moderate molecular weight (~443.5), comparable to the morpholine analog (441.61) but lower than the dichloro-dimethoxy benzamide .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-(methylsulfanyl)benzamide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzothiazole core, a furan ring, and a methylsulfanyl group, contribute to its biological activities. This article reviews the compound's synthesis, biological activities, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core :
    • The benzothiazole structure is created through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
  • Introduction of the Fluorine Atom :
    • Electrophilic fluorination methods using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are employed to introduce the fluorine atom.
  • Attachment of the Furan Ring :
    • A nucleophilic substitution reaction is used to attach the furan ring to the benzothiazole derivative, often utilizing furan-2-ylmethyl halides in the presence of bases like potassium carbonate.
  • Incorporation of the Methylsulfanyl Group :
    • The methylsulfanyl group can be added through a reaction involving thiomethylation techniques.

Anticancer Activity

Recent studies have indicated that compounds containing benzothiazole and furan moieties exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HCT116 (Colon)5.0
MCF-7 (Breast)7.5
A549 (Lung)6.0

The mechanism of action is often linked to the inhibition of key signaling pathways involved in tumor growth and proliferation.

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Anti-inflammatory Effects

The compound's anti-inflammatory activity is attributed to its ability to inhibit enzymes involved in inflammatory pathways. Specifically, it has been shown to inhibit N-acylethanolamine acid amidase (NAAA), leading to increased levels of palmitoylethanolamide (PEA), which activates peroxisome proliferator activated receptor-alpha (PPAR-alpha). This pathway is crucial for mediating anti-inflammatory effects.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study investigating a series of benzothiazole derivatives demonstrated that those with furan substitutions exhibited enhanced cytotoxicity against MCF-7 cells. The study highlighted that structural modifications could significantly influence biological activity and suggested further exploration into optimizing these compounds for better efficacy.
  • Antimicrobial Evaluation :
    Another research focused on synthesizing various benzothiazole derivatives for antimicrobial testing revealed that compounds similar to this compound showed broad-spectrum activity against multiple pathogens, supporting their potential use in treating bacterial infections.

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